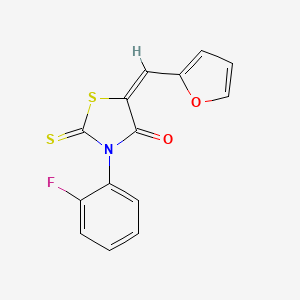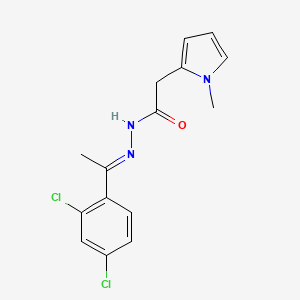![molecular formula C23H23ClN2O6 B11678992 5-({3-Chloro-5-methoxy-4-[2-(3-methylphenoxy)ethoxy]phenyl}methylidene)-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B11678992.png)
5-({3-Chloro-5-methoxy-4-[2-(3-methylphenoxy)ethoxy]phenyl}methylidene)-1,3-dimethyl-1,3-diazinane-2,4,6-trione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-({3-氯-5-甲氧基-4-[2-(3-甲基苯氧基)乙氧基]苯基}亚甲基)-1,3-二甲基-1,3-二氮杂环己烷-2,4,6-三酮是一种复杂的含有独特结构的有机化合物,它包含多种官能团。
准备方法
合成路线和反应条件
5-({3-氯-5-甲氧基-4-[2-(3-甲基苯氧基)乙氧基]苯基}亚甲基)-1,3-二甲基-1,3-二氮杂环己烷-2,4,6-三酮的合成通常涉及多个步骤,包括中间体的形成。
工业生产方法
该化合物的工业生产方法可能涉及使用优化反应条件的大规模合成,以确保高产率和纯度。连续流反应器和自动化合成系统等技术可以用来简化生产过程。
化学反应分析
反应类型
该化合物可以发生多种类型的化学反应,包括:
氧化: 甲氧基可以被氧化形成相应的醛或酮。
还原: 氯原子可以被还原形成相应的烃。
取代: 氯原子可以被其他亲核试剂如胺或硫醇取代。
常用试剂和条件
这些反应中常用的试剂包括高锰酸钾等氧化剂,氢化铝锂等还原剂,以及叠氮化钠等亲核试剂。反应条件通常涉及控制温度和pH值,以确保所需的转化。
主要产物
从这些反应中形成的主要产物取决于所用试剂和条件。例如,甲氧基的氧化可以产生醛或酮,而氯原子的取代可以产生各种取代衍生物。
科学研究应用
化学
在化学中,该化合物被用作合成更复杂分子的构件。其独特的结构允许探索新的反应途径,并开发新的材料。
生物学
在生物学研究中,该化合物可能被研究其与蛋白质和核酸等生物大分子之间潜在的相互作用。它形成与这些大分子稳定复合物的能力可以应用于药物设计和开发。
医药
在医药方面,该化合物可能具有潜在的治疗应用,因为它能够与特定的分子靶标相互作用。目前正在进行的研究探索它在治疗各种疾病和状况方面的疗效。
工业
在工业中,该化合物可用于生产特种化学品和材料。其独特的性能使其适用于涂料、粘合剂和其他先进材料的应用。
作用机制
5-({3-氯-5-甲氧基-4-[2-(3-甲基苯氧基)乙氧基]苯基}亚甲基)-1,3-二甲基-1,3-二氮杂环己烷-2,4,6-三酮的作用机制涉及它与特定分子靶标的相互作用。这些相互作用可以导致各种生化途径的调节,从而产生所需的治疗或工业效果。所涉及的确切分子靶标和途径正在研究中。
相似化合物的比较
类似化合物
类似化合物包括苯环上具有不同取代基的其他二氮杂环己烷衍生物。例如:
- 5-({3-氯-4-[2-(3-甲基苯氧基)乙氧基]苯基}亚甲基)-1,3-二甲基-1,3-二氮杂环己烷-2,4,6-三酮
- 5-({3-甲氧基-4-[2-(3-甲基苯氧基)乙氧基]苯基}亚甲基)-1,3-二甲基-1,3-二氮杂环己烷-2,4,6-三酮
独特之处
5-({3-氯-5-甲氧基-4-[2-(3-甲基苯氧基)乙氧基]苯基}亚甲基)-1,3-二甲基-1,3-二氮杂环己烷-2,4,6-三酮的独特之处在于其官能团的特定组合,赋予其独特的化学和物理性质。这使其成为各种科学和工业应用中宝贵的化合物。
属性
分子式 |
C23H23ClN2O6 |
|---|---|
分子量 |
458.9 g/mol |
IUPAC 名称 |
5-[[3-chloro-5-methoxy-4-[2-(3-methylphenoxy)ethoxy]phenyl]methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C23H23ClN2O6/c1-14-6-5-7-16(10-14)31-8-9-32-20-18(24)12-15(13-19(20)30-4)11-17-21(27)25(2)23(29)26(3)22(17)28/h5-7,10-13H,8-9H2,1-4H3 |
InChI 键 |
IROPRLZQYGAFOO-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC=C1)OCCOC2=C(C=C(C=C2Cl)C=C3C(=O)N(C(=O)N(C3=O)C)C)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(5Z)-5-{3-chloro-5-methoxy-4-[2-(3-methylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11678912.png)

![N'-[(Z)-(4-Ethoxyphenyl)methylidene]pyridine-2-carbohydrazide](/img/structure/B11678924.png)
![ethyl 1-(2-bromophenyl)-5-hydroxy-2-methyl-1H-benzo[g]indole-3-carboxylate](/img/structure/B11678930.png)


![Cyclopentyl 4-[4-(benzyloxy)-3-methoxyphenyl]-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B11678936.png)

![(4-{(E)-[1-(4-ethoxyphenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-2-methoxyphenoxy)acetic acid](/img/structure/B11678942.png)
![[2-methoxy-4-[(E)-(4-phenylpiperazin-1-yl)iminomethyl]phenyl] acetate](/img/structure/B11678958.png)
![2,4-diiodo-6-[(E)-{[4-(2-methoxyphenyl)piperazin-1-yl]imino}methyl]phenol](/img/structure/B11678970.png)
![3-Chloro-4-methoxy-N-(4-{naphtho[1,2-D][1,3]oxazol-2-YL}phenyl)benzamide](/img/structure/B11678988.png)
![methyl (2Z)-5-[4-(acetyloxy)phenyl]-7-methyl-2-[(3-methylthiophen-2-yl)methylidene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11678990.png)
![(5Z)-3-benzyl-5-{5-bromo-2-[2-(4-tert-butylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11678994.png)
